Ethyl 2-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}benzoate
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Overview
Description
Ethyl 2-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a piperazine ring, and a benzoate ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of ethyl 2-aminobenzoate with 4-(furan-2-carbonyl)piperazine-1-carbothioyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the furan ring can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Hydroxyl derivatives of the furan ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 2-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and piperazine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(furan-2-ylcarbonyl)piperazine-1-carboxylate
- Ethyl 2-(4-(furan-2-carbonyl)piperazine-1-carbothioamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Uniqueness
Ethyl 2-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C19H21N3O4S/c1-2-25-18(24)14-6-3-4-7-15(14)20-19(27)22-11-9-21(10-12-22)17(23)16-8-5-13-26-16/h3-8,13H,2,9-12H2,1H3,(H,20,27) |
InChI Key |
XNJCDJLFZAXYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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